molecular formula C15H21NO6S2 B2919449 Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate CAS No. 1798035-61-6

Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2919449
CAS No.: 1798035-61-6
M. Wt: 375.45
InChI Key: CWZGHDISVSAYLA-UHFFFAOYSA-N
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Description

Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate: . This compound features a complex molecular structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. Common synthetic routes may include:

  • Sulfonylation: Introduction of the sulfonyl group using reagents such as isobutylsulfonyl chloride.

  • Esterification: Conversion of the carboxylic acid group to its methyl ester form using methanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups to their corresponding less oxidized forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

  • Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely, but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Medicine: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 4-(azetidin-1-yl)sulfonylbenzoate: Similar structure but lacks the isobutylsulfonyl group.

  • Methyl 4-(3-(propylsulfonyl)azetidin-1-yl)sulfonylbenzoate: Similar structure with a shorter alkyl chain on the sulfonyl group.

Uniqueness: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S2/c1-11(2)10-23(18,19)14-8-16(9-14)24(20,21)13-6-4-12(5-7-13)15(17)22-3/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZGHDISVSAYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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